2,3-dihydro-1H-indole-5-sulfonamide hydrochloride chemical structure and properties
2,3-dihydro-1H-indole-5-sulfonamide hydrochloride chemical structure and properties
Executive Summary
This technical guide provides a comprehensive analysis of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride (also known as indoline-5-sulfonamide HCl). This compound represents a critical scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and kinase inhibitors . Unlike its aromatic indole counterpart, the 2,3-dihydro (indoline) core offers a distinct three-dimensional geometry (puckered ring) and basicity profile, influencing both pharmacokinetics and binding selectivity. This guide details its structural properties, synthesis protocols, and application in drug discovery.
Chemical Identity & Structure
The compound consists of a bicyclic indoline core substituted at the 5-position with a sulfonamide group, stabilized as a hydrochloride salt.
| Property | Details |
| IUPAC Name | 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride |
| Common Name | Indoline-5-sulfonamide HCl |
| CAS Number | 52206-06-1 (Free Base); Salt forms often custom synthesized |
| Molecular Formula | C₈H₁₀N₂O₂S[1][2][3][4][5] · HCl |
| Molecular Weight | 198.24 g/mol (Free Base); ~234.70 g/mol (HCl Salt) |
| SMILES | NS(=O)(=O)C1=CC2=C(CCN2)C=C1.Cl |
| Appearance | Off-white to grey crystalline solid |
Structural Analysis
-
Indoline Core: Unlike the planar indole, the indoline ring is non-aromatic at the pyrrole section (C2-C3 saturated). This results in a "puckered" conformation, increasing solubility and altering the vector of substituents compared to indole.
-
Sulfonamide Moiety: Located at position 5, this group acts as a classic zinc-binding group (ZBG) in metalloenzymes (e.g., Carbonic Anhydrases) and a hydrogen bond donor/acceptor in kinase active sites.
-
Basicity: The N1 nitrogen in indoline is an aryl-alkyl amine (
hybridized but conjugated with the benzene ring), making it more basic ( ) than the non-basic indole nitrogen, but less basic than typical aliphatic amines. The hydrochloride salt protonates this nitrogen, significantly enhancing water solubility.
Synthesis & Manufacturing
The synthesis of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride typically follows a protection-activation-deprotection strategy to ensure regioselectivity at the 5-position. Direct chlorosulfonation of the free amine is avoided to prevent N-sulfonylation or polymerization.
Synthetic Pathway (Graphviz)
Figure 1: Step-wise synthesis of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride via the Terent’ev and Preobrazhenskaya method.
Detailed Protocol
-
Protection: Indoline is treated with acetic anhydride (
) to form 1-acetylindoline . This protects the nitrogen and directs the subsequent electrophilic substitution to the para position (C5) relative to the nitrogen. -
Chlorosulfonation: 1-Acetylindoline is added portion-wise to chlorosulfonic acid (
) at low temperature (0–5°C) to prevent decomposition. The mixture is then heated to complete the formation of 1-acetylindoline-5-sulfonyl chloride . -
Amidation: The sulfonyl chloride intermediate is quenched with aqueous or gaseous ammonia (
) to yield 1-acetylindoline-5-sulfonamide . -
Hydrolysis (Deprotection): The acetyl group is removed by refluxing in dilute hydrochloric acid (
). Upon cooling and concentration, the target compound crystallizes as the hydrochloride salt .
Physicochemical Properties
Understanding the solid-state and solution properties is vital for formulation and assay development.
| Parameter | Value / Observation | Implication |
| Solubility (Water) | >10 mg/mL (as HCl salt) | Suitable for aqueous biological assays without high % DMSO. |
| Solubility (Organic) | DMSO, Methanol, Ethanol | Soluble in polar organic solvents; limited solubility in non-polar solvents (Hexane). |
| Melting Point | >250°C (Decomposes) | High lattice energy typical of sulfonamide salts. |
| pKa (Sulfonamide) | ~10.0 | Weakly acidic; remains neutral at physiological pH (7.4). |
| pKa (Indoline N) | ~5.0 (Conjugate Acid) | The HCl salt ensures the N1 is protonated at pH < 5. |
| Stability | Hygroscopic | Store in desiccated conditions; protect from moisture to prevent clumping. |
Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures are diagnostic.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
9.0–10.0 ppm (Broad s, 2H): Ammonium protons (
) due to HCl salt. - 7.6–7.7 ppm (m, 2H): Aromatic protons at C4 and C6 (deshielded by sulfonamide).
-
7.2 ppm (s, 2H): Sulfonamide protons (
). - 6.8–7.0 ppm (d, 1H): Aromatic proton at C7.
- 3.8 ppm (t, 2H): Methylene protons at C2 (adjacent to N).
- 3.1 ppm (t, 2H): Methylene protons at C3 (benzylic).
-
9.0–10.0 ppm (Broad s, 2H): Ammonium protons (
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 199.05 m/z (corresponding to the free base cation).
-
Medicinal Chemistry Applications
The indoline-5-sulfonamide scaffold is a "privileged structure" in drug discovery, serving as a versatile starting point for Fragment-Based Drug Design (FBDD) .
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary biological application is targeting Carbonic Anhydrases (CAs), specifically tumor-associated isoforms CA IX and CA XII .
-
Zinc Coordination: The sulfonamide nitrogen (
) coordinates directly to the catalytic Zinc ion ( ) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
Scaffold Selectivity: The indoline ring fits into the hydrophobic pocket of the enzyme. Unlike the planar indole, the indoline's non-planar geometry can probe different sub-pockets, potentially offering better selectivity profiles against the ubiquitous hCA II isoform.
Signaling Pathway & Logic (Graphviz)
Figure 2: Mechanism of Action for CA inhibition leading to anti-tumor effects.
Key Research Areas
-
Indisulam Analogues: Indisulam is a sulfonamide-based anticancer drug. Indoline-5-sulfonamides are synthesized as analogues to improve solubility or alter metabolic stability.
-
Kinase Inhibition: The scaffold is explored in kinase inhibitors (e.g., Syk kinase) where the sulfonamide interacts with the hinge region or the gatekeeper residue.
Handling & Safety (SDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic—keep tightly sealed.
References
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. Link
- Terent’ev, A. P., & Preobrazhenskaya, M. N. (1959). Synthesis of Indoline-5-sulfonamide. Journal of General Chemistry of the USSR.
-
PubChem. (2023). 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride. National Library of Medicine. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
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- 3. 2,3-dihydro-1H-indole-5-sulfonamide | C8H10N2O2S | CID 8027252 - PubChem [pubchem.ncbi.nlm.nih.gov]
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